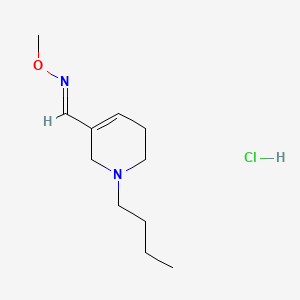![molecular formula C26H42LiNO3 B12755013 Lithium 4-[(octadecylamino)carbonyl]benzoate CAS No. 84501-54-2](/img/structure/B12755013.png)
Lithium 4-[(octadecylamino)carbonyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium 4-[(octadecylamino)carbonyl]benzoate is a chemical compound with the molecular formula C26H42LiNO3 It is known for its unique structure, which includes a lithium ion, a benzoate group, and an octadecylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium 4-[(octadecylamino)carbonyl]benzoate typically involves the reaction of 4-[(octadecylamino)carbonyl]benzoic acid with a lithium-containing reagent. The reaction is usually carried out in an organic solvent under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium 4-[(octadecylamino)carbonyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the compound’s structure.
Substitution: The benzoate group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Lithium 4-[(octadecylamino)carbonyl]benzoate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of lithium 4-[(octadecylamino)carbonyl]benzoate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to lithium 4-[(octadecylamino)carbonyl]benzoate include:
Lithium 4-[(hexadecylamino)carbonyl]benzoate: Similar structure with a hexadecyl group instead of an octadecyl group.
Lithium 4-[(dodecylamino)carbonyl]benzoate: Contains a dodecyl group, leading to different chemical properties.
Lithium 4-[(octylamino)carbonyl]benzoate: Features an octyl group, resulting in unique interactions and applications.
Uniqueness
This compound is unique due to its long octadecyl chain, which imparts specific hydrophobic properties and influences its interactions with other molecules. This makes it particularly useful in applications where long-chain hydrophobic interactions are essential .
Eigenschaften
CAS-Nummer |
84501-54-2 |
|---|---|
Molekularformel |
C26H42LiNO3 |
Molekulargewicht |
423.6 g/mol |
IUPAC-Name |
lithium;4-(octadecylcarbamoyl)benzoate |
InChI |
InChI=1S/C26H43NO3.Li/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-27-25(28)23-18-20-24(21-19-23)26(29)30;/h18-21H,2-17,22H2,1H3,(H,27,28)(H,29,30);/q;+1/p-1 |
InChI-Schlüssel |
CFEXAQPFPQOCPS-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].CCCCCCCCCCCCCCCCCCNC(=O)C1=CC=C(C=C1)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


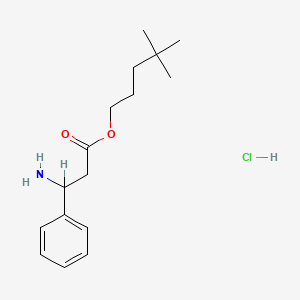
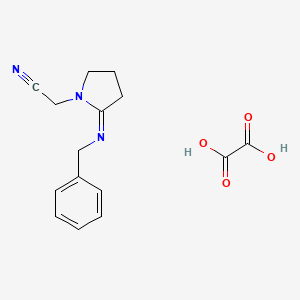
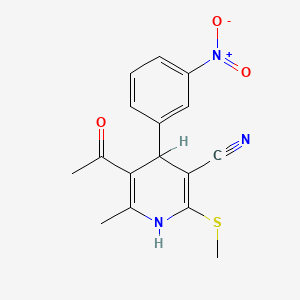

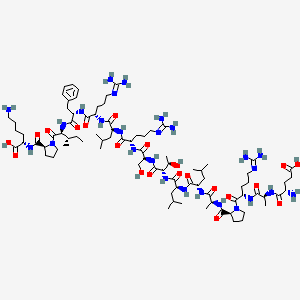
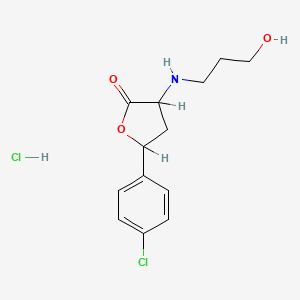
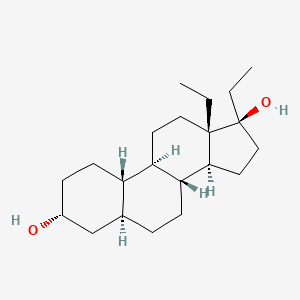
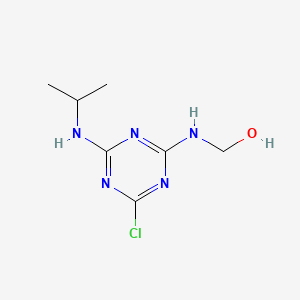
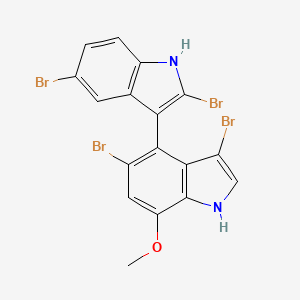
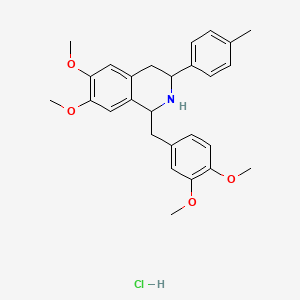
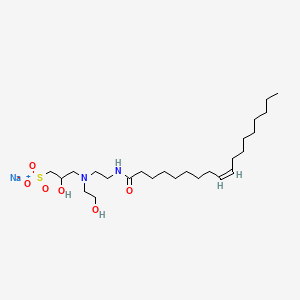
![1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-[4-(4-methylpiperazin-1-yl)anilino]-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one;hydrate](/img/structure/B12755005.png)
